![molecular formula C20H14F3N5OS B2847685 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 552820-49-2](/img/structure/B2847685.png)

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, a fused nitrogen-containing heterocycle . It is considered to be an isostere of purine, allowing it to mimic hinge region binding interactions in kinase active sites . This compound has been designed and synthesized as an FLT3 inhibitor .

Synthesis Analysis

The compound was synthesized as part of a series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring . The quinazoline ring was replaced by 1H-pyrazolo[3,4-d]pyrimidine to achieve promising anti-cancer activity .Molecular Structure Analysis

The compound is a hybrid of pyrazolo[3,4-d]pyrimidine and urea . The main scaffold is the critical inhibitor interacting group, which is responsible for the hydrogen bond with Cys 694 in the hinge region .Chemical Reactions Analysis

The compound was synthesized via a nucleophilic addition reaction of iso-thiocyanate derivative with an intermediate .Physical And Chemical Properties Analysis

The compound is a crystalline form . More specific physical and chemical properties such as melting point, solubility, and stability are not available from the current search results.Scientific Research Applications

Synthesis and Biological Activity

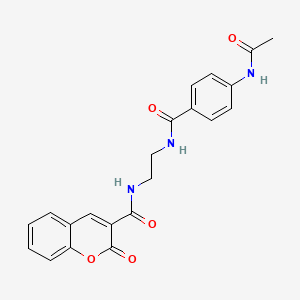

Antimicrobial Agents : A study highlighted the synthesis of new coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives using a related compound as a key intermediate. These synthesized compounds were evaluated for their antimicrobial properties, showcasing the potential of such chemical frameworks in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Radioligand Imaging : Another study focused on the development of a novel series of compounds for imaging the translocator protein (18 kDa) with PET. This research outlines the synthesis and potential application of these compounds in radioligand imaging, demonstrating the compound's utility in medical diagnostics and research (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Cytotoxic Activity Against Cancer Cell Lines : A study on the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives revealed that one compound exhibited significant cancer cell growth inhibition against eight cancer cell lines. This finding suggests a potential application of these compounds in cancer research, particularly in developing new anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Neuroinflammation PET Imaging : Research into novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) involved synthesis and in vitro evaluation for binding to TSPO, a biomarker of neuroinflammatory processes. This work is crucial for developing PET imaging agents for diagnosing and researching neuroinflammation (Damont, Médran-Navarrete, Cacheux, Kuhnast, Pottier, Bernards, Marguet, Puech, Boisgard, & Dollé, 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. This is a key regulatory event in cells, affecting many aspects of cell function including metabolism, cell cycle progression, and signal transduction .

Mode of Action

The compound, being a pyrazolo[3,4-d]pyrimidine derivative, acts as a kinase inhibitor . It mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases . This prevents ATP from binding, thereby inhibiting the kinase’s ability to phosphorylate its target proteins . The compound’s activity and selectivity can be directed to multiple oncogenic targets through focused chemical modification .

Biochemical Pathways

The compound’s interaction with kinases affects various biochemical pathways. For instance, it may inhibit the PI3K/AKT, JAK/STAT, RAS/MAPK, and SRC pathways , which are responsible for regulating proliferation, invasion, metastasis, and other hallmarks of cancer . By inhibiting these pathways, the compound can potentially suppress the overactivation of oncogenic pathways and/or the deactivation of tumor suppressor mechanisms .

Result of Action

The compound’s action results in the inhibition of kinase activity, leading to the disruption of key cellular processes such as cell proliferation and signal transduction . This can lead to the suppression of cancer cell growth and the induction of apoptosis . The compound has shown promising cytotoxic activity against tested cancer cell lines .

Future Directions

properties

IUPAC Name |

2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N5OS/c21-20(22,23)13-5-4-6-14(9-13)27-17(29)11-30-19-16-10-26-28(18(16)24-12-25-19)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFTYIJZJZCMKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide](/img/structure/B2847607.png)

![N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B2847610.png)

![Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2847611.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2847612.png)

![2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2847614.png)

![6-[4-(2-Methoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2847616.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2847618.png)